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Compound of Interest

Compound Name: 5-Bromo-3,3-dimethylindolin-2-one

Cat. No.: B174492 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

compound 5-Bromo-3,3-dimethylindolin-2-one. Due to the limited availability of directly

published experimental spectra for this specific molecule, this document presents a detailed

analysis based on established spectroscopic principles and data from closely related analogs.

The information herein serves as a valuable resource for the identification, characterization,

and quality control of 5-Bromo-3,3-dimethylindolin-2-one in research and development

settings.

Predicted Spectroscopic Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared

(IR), and mass spectrometry (MS) data for 5-Bromo-3,3-dimethylindolin-2-one. These

predictions are derived from the analysis of structurally similar compounds and established

spectroscopic correlation tables.

Table 1: Predicted ¹H NMR Spectroscopic Data
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~ 8.0 - 8.5 Singlet 1H N-H (Amide)

~ 7.4 - 7.6 Doublet 1H Ar-H (H-4)

~ 7.2 - 7.4 Doublet of doublets 1H Ar-H (H-6)

~ 6.8 - 7.0 Doublet 1H Ar-H (H-7)

~ 1.3 - 1.5 Singlet 6H 2 x CH₃

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm Assignment

~ 180 - 185 C=O (Amide Carbonyl)

~ 140 - 145 Ar-C (C-7a)

~ 130 - 135 Ar-C (C-5)

~ 125 - 130 Ar-CH (C-6)

~ 115 - 120 Ar-C (C-3a)

~ 110 - 115 Ar-CH (C-4)

~ 108 - 112 Ar-CH (C-7)

~ 45 - 50 C(CH₃)₂ (Quaternary Carbon)

~ 25 - 30 2 x CH₃

Table 3: Predicted FT-IR Spectroscopic Data
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Wavenumber (cm⁻¹) Intensity Assignment

~ 3200 - 3100 Medium, Sharp N-H Stretch (Amide)

~ 3000 - 2850 Medium
C-H Stretch (Aromatic &

Aliphatic)

~ 1720 - 1680 Strong C=O Stretch (Lactam)

~ 1600 - 1450 Medium to Strong C=C Stretch (Aromatic)

~ 1300 - 1000 Medium C-N Stretch

~ 800 - 600 Strong C-Br Stretch

Table 4: Predicted Mass Spectrometry Data

m/z Relative Abundance Assignment

240/242 ~ 1:1 [M]⁺ (Molecular Ion)

225/227 Variable [M - CH₃]⁺

197/199 Variable [M - CH₃ - CO]⁺

118 Variable [M - Br - CO]⁺

Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data presented

above. These protocols are generalized and may require optimization based on the specific

instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 5-Bromo-3,3-dimethylindolin-2-
one in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of

solvent will depend on the solubility of the compound and the desired resolution of the

spectra.
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Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped

with a broadband probe.

¹H NMR Acquisition:

Acquire a one-dimensional proton spectrum.

Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

Apply appropriate window functions (e.g., exponential multiplication) before Fourier

transformation to enhance signal or resolution.

¹³C NMR Acquisition:

Acquire a one-dimensional carbon spectrum with proton decoupling.

Set the spectral width to encompass the expected chemical shifts (typically 0-200 ppm).

A larger number of scans will be necessary compared to ¹H NMR due to the lower natural

abundance of ¹³C.

Data Processing: Process the raw data using appropriate software. Reference the spectra to

the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation:

Solid State (KBr Pellet): Mix a small amount of the sample (1-2 mg) with approximately

100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press

it into a transparent pellet using a hydraulic press.

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto

the ATR crystal.

Instrumentation: Use a Fourier-Transform Infrared spectrometer.
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Data Acquisition:

Record a background spectrum of the empty sample compartment or the clean ATR

crystal.

Place the sample in the beam path and record the sample spectrum.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

Data Processing: The software automatically ratios the sample spectrum to the background

spectrum to produce the final infrared spectrum.

Mass Spectrometry (MS)
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable

method, such as direct insertion probe (DIP) for solid samples or through a gas

chromatograph (GC-MS) or liquid chromatograph (LC-MS) for solutions.

Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is a common

method for generating fragment ions and providing structural information. Electrospray

Ionization (ESI) is a softer technique that is useful for determining the molecular weight.

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass

analyzer (e.g., quadrupole, time-of-flight).

Data Acquisition: The detector records the abundance of each ion at a specific m/z value,

generating a mass spectrum.

Data Analysis: Identify the molecular ion peak, which should exhibit the characteristic

isotopic pattern for a bromine-containing compound (two peaks of nearly equal intensity

separated by 2 m/z units). Analyze the fragmentation pattern to deduce the structure of the

molecule.

Visualization of Spectroscopic Workflow
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The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 5-Bromo-3,3-dimethylindolin-2-one.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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